cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 736136-53-1
VCID: VC2475247
InChI: InChI=1S/C15H17ClO3/c16-13-7-5-11(6-8-13)14(17)9-10-1-3-12(4-2-10)15(18)19/h5-8,10,12H,1-4,9H2,(H,18,19)
SMILES: C1CC(CCC1CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Molecular Formula: C15H17ClO3
Molecular Weight: 280.74 g/mol

cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

CAS No.: 736136-53-1

Cat. No.: VC2475247

Molecular Formula: C15H17ClO3

Molecular Weight: 280.74 g/mol

* For research use only. Not for human or veterinary use.

cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid - 736136-53-1

Specification

CAS No. 736136-53-1
Molecular Formula C15H17ClO3
Molecular Weight 280.74 g/mol
IUPAC Name 4-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C15H17ClO3/c16-13-7-5-11(6-8-13)14(17)9-10-1-3-12(4-2-10)15(18)19/h5-8,10,12H,1-4,9H2,(H,18,19)
Standard InChI Key COYXELRUTBMBIR-UHFFFAOYSA-N
SMILES C1CC(CCC1CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Canonical SMILES C1CC(CCC1CC(=O)C2=CC=C(C=C2)Cl)C(=O)O

Introduction

Chemical Identity and Structure

Basic Identification

cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is characterized by the following identifiers:

ParameterValue
CAS Registry Number735275-59-9
Molecular FormulaC₁₅H₁₇ClO₃
Molecular Weight280.75 g/mol
IUPAC Name4-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid, cis-
InChI KeyCOYXELRUTBMBIR-KLPPZKSPSA-N

The compound contains three oxygen atoms (one in the carboxylic acid group, one in the ketone group), one chlorine atom (attached to the phenyl ring), and a total of 15 carbon atoms distributed across the cyclohexane ring, oxoethyl bridge, and chlorophenyl moiety .

Structural Features

The structural configuration of cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid demonstrates several important features:

  • A cyclohexane ring in chair conformation

  • A carboxylic acid group at position 1 of the cyclohexane ring

  • An oxoethyl linker at position 4 of the cyclohexane ring

  • A 4-chlorophenyl group attached to the oxoethyl linker

  • A cis configuration between the carboxylic acid and the oxoethyl-chlorophenyl substituents

This cis configuration is particularly significant as it influences the compound's three-dimensional structure, reactivity, and potential biological activity .

Physical and Chemical Properties

Chemical Properties

The chemical properties of cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid are primarily determined by its functional groups:

  • Carboxylic Acid Group: Exhibits typical acidic properties with pKa values likely in the range of 4-5, similar to other cyclohexane carboxylic acids. This group can undergo esterification, amidation, and salt formation with bases.

  • Ketone Group: Present in the oxoethyl bridge, this carbonyl functionality can participate in addition reactions typical of ketones, including reduction to alcohols and reactions with nucleophiles.

  • Chlorophenyl Group: The chlorine substituent on the phenyl ring imparts electronic effects that influence reactivity and potential biological interactions. This group can participate in various coupling reactions common to aryl halides.

  • Cyclohexane Ring: The cyclohexane scaffold provides conformational stability, with the cis configuration creating a specific spatial arrangement of the substituents that may influence intermolecular interactions .

Applications and Research Implications

Organic Synthesis Applications

In organic synthesis, cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid may serve as:

  • Intermediate in Complex Molecule Synthesis: Its well-defined stereochemistry and multiple functional groups make it valuable for building more complex structures.

  • Chiral Auxiliary: The cis configuration provides stereochemical information that could be utilized in asymmetric synthesis.

  • Structure-Activity Relationship Studies: Comparison with the trans isomer and other structurally related compounds provides valuable information for structure-activity relationship studies .

Comparison with Structurally Similar Compounds

Isomeric Comparison

The properties of cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid can be better understood by comparing it with structurally similar compounds:

CompoundKey Structural DifferenceSignificant Property Distinction
trans-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acidTrans configuration of substituentsDifferent spatial arrangement affecting reactivity and potential biological activity
cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acidSubstituent at position 2 instead of 4Different ring strain and conformational properties
cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acidCyclopentane ring instead of cyclohexaneAltered ring strain and different conformational flexibility

Effect of Substitution Pattern

The position and configuration of substituents on the cyclohexane ring significantly affect the compound's properties:

  • Ring Conformation: The cis-4 substitution pattern creates a specific conformation of the cyclohexane ring that differs from other substitution patterns.

  • Reactivity Differences: The relative position of the carboxylic acid group and the oxoethyl-chlorophenyl substituent influences the reactivity of both functional groups.

  • Biological Activity: Studies on related compounds suggest that the cis configuration may confer different biological activities compared to the trans configuration. For instance, research on similar cyclohexane carboxylic acid derivatives indicates that cis and trans isomers can exhibit markedly different biological properties .

Significance of Chlorine Substitution

The chlorine atom at the para position of the phenyl ring serves several important functions:

  • Electronic Effects: It withdraws electron density from the phenyl ring, affecting the electronic distribution throughout the molecule.

  • Metabolic Stability: The chlorine substituent can enhance metabolic stability in biological systems.

  • Binding Interactions: It may participate in specific binding interactions through halogen bonding or by influencing the hydrophobic character of that portion of the molecule .

SupplierProduct NumberPurityPackage SizePrice (as of 2021)
Matrix Scientific103213Not specified1g$1,238
Matrix Scientific103213Not specified5g$4,587
Rieke Metals18519-2197%1g$1,309
Rieke Metals18519-2197%5g$5,155
American Custom Chemicals CorporationHCH003561795.00%1g$1,807

The relatively high price points suggest that the compound is primarily produced for specialized research applications rather than large-scale industrial use .

Production Challenges

The production of cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid presents several challenges:

  • Stereochemical Control: Ensuring the specific cis configuration requires precise reaction conditions and possibly separation of isomeric mixtures.

  • Purification Processes: Achieving high purity (95-97%) likely requires sophisticated purification techniques.

  • Scale-Up Considerations: The transition from laboratory-scale to larger production volumes would necessitate addressing issues of yield, consistency, and cost-effectiveness.

These factors contribute to the relatively high cost of the compound in the commercial market .

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